molecular formula C15H16N2O2S B5532026 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide

4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B5532026
M. Wt: 288.4 g/mol
InChI Key: PAYDXGFFWMVMEB-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is an organic compound with the molecular formula C15H16N2O2S It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with dimethyl, methylbenzoyl, and carboxamide groups

Preparation Methods

The synthesis of 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the thiophene ring is functionalized to introduce the desired substituents.

    Introduction of the methylbenzoyl group: This step involves the acylation of the thiophene ring using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Formation of the carboxamide group: The final step involves the conversion of the acylated thiophene intermediate to the carboxamide derivative using an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the thiophene ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as 2,5-dimethylthiophene or 3-methylthiophene.

    Benzoyl derivatives: Compounds with similar benzoyl groups but different core structures, such as benzoyl chloride or benzoyl peroxide.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different core structures, such as acetamide or benzamide.

The uniqueness of this compound lies in its specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-8-6-4-5-7-11(8)14(19)17-15-12(13(16)18)9(2)10(3)20-15/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDXGFFWMVMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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